N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry and proteomics research. It is classified as a pyrrole derivative, which is characterized by a five-membered aromatic ring containing nitrogen atoms. This compound is often investigated for its potential biological activities and applications in various scientific fields.
N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide is classified under organic compounds, specifically as an amine due to the presence of the aminoethyl group. It also falls under the category of heterocyclic compounds due to its pyrrole structure.
The synthesis of N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps that include the bromination of pyrrole derivatives followed by amination reactions. The general synthetic route may include:
The synthesis may require specific solvents and catalysts, with common solvents including dichloromethane or dimethylformamide. Reaction conditions such as temperature and time are critical for achieving high yields and purity.
The molecular formula for N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide is C8H11Br2N3O. The compound features:
The molecular weight of this compound is approximately 325 g/mol. The structural representation can be visualized using chemical drawing software or databases like PubChem, which provides detailed information on its chemical structure .
N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions typical of amines and carboxamides:
These reactions often require specific reagents and conditions to ensure selectivity and yield. For example, dehalogenation might be facilitated by using reducing agents like zinc or palladium catalysts.
The mechanism of action for N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide is not extensively documented but can be inferred based on its structural features:
Further research would be necessary to elucidate specific pathways and targets affected by this compound.
N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide typically exhibits:
Key chemical properties include:
Relevant data on these properties can often be found in material safety data sheets (MSDS) provided by suppliers .
N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide has potential applications in:
DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, serves as the primary target for N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide. This enzyme consists of two subunits: GyrA, responsible for DNA cleavage and rejoining, and GyrB, which hydrolyzes ATP to energize the supercoiling reaction. The compound selectively targets the ATP-binding pocket within the GyrB subunit, competing with ATP for binding [3] . Structural analyses reveal that the dibrominated pyrrole ring inserts into a hydrophobic cleft of GyrB, forming halogen bonds between the bromine atoms and key residues (e.g., Asp73 and Val120 in E. coli). Simultaneously, the aminoethyl side chain extends into a solvent-accessible region, enabling polar interactions that enhance binding specificity [3]. This binding disrupts the enzyme’s catalytic cycle without inducing DNA strand breaks—a distinction from GyrA-targeting agents like fluoroquinolones [3] .
The binding of N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide to GyrB potently inhibits its ATPase activity, which is indispensable for DNA supercoiling. Kinetic studies demonstrate that the compound acts as a competitive inhibitor of ATP, with IC₅₀ values ranging from 0.28 to 0.90 µM against E. coli DNA gyrase [3]. This inhibition halts the energy transduction required for the following gyrase functions:
Compound | IC₅₀ (µM) | Bacterial Source |
---|---|---|
N-(2-Aminoethyl)-dibromopyrrole carboxamide | 0.28–0.90 | E. coli |
4,5-Dibromo-N-phenylpyrrole carboxamide | 0.43–0.72 | E. coli |
Novobiocin (reference inhibitor) | 0.10 | E. coli |
N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide diverges fundamentally from fluoroquinolones in mechanism and resistance profile:
Fluoroquinolones (e.g., ciprofloxacin): Stabilize the DNA-GyrA cleavage complex, causing double-stranded DNA breaks and triggering SOS repair responses [3].
Structural Basis:The dibromopyrrole core enables unique halogen-bonding interactions with GyrB, while fluoroquinolones chelate magnesium ions in the GyrA-DNA interface [3]. The aminoethyl linker in the synthetic compound further enhances solubility and reduces efflux susceptibility compared to natural pyrrole analogs like oroidin .
Resistance Mitigation:Mutations conferring fluoroquinolone resistance (e.g., gyrA S83L) do not cross-affect pyrrole carboxamide efficacy, as confirmed using E. coli mutants. This underscores target-based selectivity [3].
Table 2: Mechanism Comparison of DNA Gyrase Inhibitors
Feature | Pyrrole Carboxamides | Fluoroquinolones |
---|---|---|
Target Subunit | GyrB (ATPase domain) | GyrA-DNA complex |
Primary Effect | ATPase inhibition | DNA strand breaks |
Resistance Mutations | gyrB (R136C, D73N) | gyrA (S83L, D87G) |
Cellular Consequence | Bacteriostatic → Bactericidal | Bactericidal |
Based on biochemical and genetic studies [3] .
Inhibition of DNA gyrase ATPase activity by N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide triggers catastrophic downstream effects on bacterial viability:
Chromosome Segregation Failure:Loss of supercoiling prevents proper chromosome condensation and decatenation, leading to incomplete segregation during cell division. This results in filamentous, multinucleated cells observed in S. aureus and E. coli [1] .
Transcriptional Arrest:RNA polymerase cannot traverse undersupercoiled DNA templates, halting mRNA synthesis for essential proteins (e.g., cell wall synthases). Radiolabeling assays show >90% reduction in nucleotide incorporation within 30 minutes of exposure [3].
Oxidative Stress Amplification:Stalled replication forks induce reactive oxygen species (ROS) accumulation, causing peroxidation of membrane lipids and irreversible protein carbonylation. ROS scavengers like thiourea partially rescue bacterial viability, confirming this secondary death pathway [1].
Biofilm Disruption:The compound penetrates S. aureus biofilms, killing metabolically dormant cells by sustaining supercoiling defects. This contrasts with fluoroquinolones, which require active replication for efficacy [3] [6].
Concluding RemarksN-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide represents a mechanistically distinct class of antibacterials that exploits the vulnerability of the DNA gyrase B ATPase domain. Its targeted inhibition of bacterial energy transduction offers advantages over DNA-damaging agents, particularly in overcoming target-mediated resistance. Future optimization should focus on enhancing GyrB binding affinity and pharmacokinetic properties.
Compound Name | Structure Features |
---|---|
N-(2-Aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide | Dibromopyrrole + 2-aminoethylamide linker |
4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | Dibromopyrrole + diethoxyethyl linker |
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide | Dibromopyrrole + aniline moiety |
Oroidin (natural analog) | Dibromopyrrole + aminoimidazole moiety |
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